Cas no 53694-87-4 (1-azido-4-iodobenzene)

1-Azido-4-iodobenzene is a bifunctional aromatic compound featuring both an azido (–N₃) and an iodo (–I) substituent on a benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly in click chemistry and cross-coupling reactions. The azide group enables efficient cycloaddition reactions, such as the Cu-catalyzed azide-alkyne cycloaddition (CuAAC), while the iodine moiety facilitates palladium-catalyzed couplings like Suzuki or Sonogashira reactions. Its stability under standard conditions and high reactivity in selective transformations make it valuable for constructing complex molecular architectures, including pharmaceuticals and materials. The compound is typically handled with care due to the potential explosivity of organic azides.
1-azido-4-iodobenzene structure
1-azido-4-iodobenzene structure
Product Name:1-azido-4-iodobenzene
CAS No:53694-87-4
MF:C6H4IN3
MW:245.020532608032
MDL:MFCD11104723
CID:371165
PubChem ID:329768042
Update Time:2025-11-02

1-azido-4-iodobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-azido-4-iodo-
    • 1-azido-4-iodobenzene
    • 1-AZIDO-4-IODOBENZENE SOLUTION
    • 1-Iodo-4-azidobenzene
    • 4-Iodophenyl azide
    • 4-Iodophenyl azide solution
    • MFCD11104723
    • FJOKWWVZXVTOIR-UHFFFAOYSA-N
    • AKOS009323300
    • 53694-87-4
    • SCHEMBL13587366
    • AC6317
    • A914365
    • EN300-66112
    • 1-Azido-4-iodobenzene 0.5 M in tert-butyl methyl ether
    • F2157-0621
    • SY185011
    • CHEMBL3236179
    • p-azidoiodobenzene
    • DTXSID20201951
    • 4-azidoiodobenzene
    • Benzene, 1-azido-4-iodo-
    • DTXCID50124442
    • DB-291355
    • MDL: MFCD11104723
    • Inchi: 1S/C6H4IN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H
    • InChI Key: FJOKWWVZXVTOIR-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 244.94462
  • Monoisotopic Mass: 244.94499
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 14.4

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: Fahrenheit: -27.4 ° f
    Celsius: -33 ° c
  • PSA: 48.76
  • Color/Form: 0.5 M in tert-butyl methyl ether

1-azido-4-iodobenzene Security Information

1-azido-4-iodobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
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Additional information on 1-azido-4-iodobenzene

1-Azido-4-Iodobenzene (CAS No. 53694-87-4): Properties, Applications, and Market Insights

1-Azido-4-iodobenzene (CAS No. 53694-87-4) is a versatile aromatic compound that has garnered significant attention in organic synthesis and material science. This compound, characterized by its azido and iodo functional groups, serves as a valuable building block in click chemistry, pharmaceutical intermediates, and advanced material development. Its unique reactivity profile makes it indispensable for researchers exploring cross-coupling reactions and bioconjugation techniques.

The molecular structure of 1-azido-4-iodobenzene features an iodine atom and an azide group positioned para to each other on a benzene ring. This arrangement enables selective functionalization, making it a preferred choice for Huisgen cycloaddition (azide-alkyne click chemistry) and palladium-catalyzed coupling reactions. Recent studies highlight its utility in creating fluorescent probes and molecular scaffolds for drug discovery, aligning with the growing demand for high-throughput screening technologies.

In the pharmaceutical sector, CAS 53694-87-4 is increasingly used to develop targeted therapies and diagnostic agents. Its ability to form stable triazole linkages under mild conditions aligns with green chemistry principles—a trending topic in 2024. Researchers are also exploring its role in bioorthogonal chemistry, particularly for in vivo labeling applications, where minimal interference with biological systems is critical.

The material science community leverages 1-azido-4-iodobenzene to design self-assembling monolayers (SAMs) and conductive polymers. With the rise of flexible electronics and wearable sensors, this compound’s dual functionality supports the development of next-generation materials. Industry reports indicate a 15% annual growth in demand for such intermediates, driven by innovations in organic electronics and nanotechnology.

From a synthetic perspective, 53694-87-4 offers advantages in regioselective modifications. A 2023 study published in ACS Applied Materials & Interfaces demonstrated its efficacy in creating photoactive compounds for solar cell applications. This aligns with global interest in renewable energy solutions, a frequently searched topic in scientific databases and AI-driven research platforms.

Market analysis reveals that 1-azido-4-iodobenzene suppliers are expanding production capacities to meet rising demand from Asia-Pacific research hubs. Quality benchmarks emphasize ≥98% purity, with HPLC and NMR certification becoming standard—a key consideration for buyers searching "high-purity azido-iodobenzene" online. Storage recommendations typically suggest amber vials under inert gas to preserve stability, addressing common user queries about compound shelf life.

Environmental and safety profiles of CAS 53694-87-4 comply with major regulatory frameworks, including REACH and TSCA. Its non-explosive nature (unlike some azide derivatives) and moderate solubility in polar aprotic solvents make it practical for laboratory use. Recent patents highlight novel applications in DNA sequencing and protein tagging, reflecting its cross-disciplinary relevance.

For researchers optimizing click chemistry protocols, this compound’s balanced reactivity often outperforms alternatives like 1-azido-2-iodobenzene in yield and selectivity. Educational resources increasingly feature 53694-87-4 synthesis tutorials, responding to over 2,000 monthly searches for "azido-iodobenzene reaction examples" across academic platforms.

Future prospects for 1-azido-4-iodobenzene include emerging applications in covalent organic frameworks (COFs) and theragnostic agents. As the scientific community prioritizes multifunctional compounds, this benzene derivative’s dual-reactive design positions it as a staple in twenty-first-century chemical innovation.

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